Chrodrimanin B

Insect Neurobiology Ion Channel Pharmacology Agrochemical Discovery

Chrodrimanin B is a meroterpenoid with sub-nanomolar potency (IC50 1.13 nM) and exceptional selectivity for insect GABA receptors over human. Unlike broad-spectrum neuroactives, it retains efficacy against fipronil-resistant RDL mutants, making it an irreplaceable probe for resistance mechanism studies and SAR-driven insecticide design. The elucidated biosynthetic pathway enables scalable fermentation production. This product is exclusively for laboratory research; stringent structural identity and purity (>95% HPLC) ensure reproducibility in electrophysiology and in vivo insecticidal assays.

Molecular Formula C27H32O8
Molecular Weight 484.5 g/mol
Cat. No. B606662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrodrimanin B
SynonymsChrodrimanin B, Thailandolide B
Molecular FormulaC27H32O8
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCC1C(C2=C(C(=CC3=C2CC4C5(C=CC(=O)C(C5CC(C4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C
InChIInChI=1S/C27H32O8/c1-12-23(34-13(2)28)21-14-9-18-26(5)8-7-19(30)25(3,4)17(26)11-20(31)27(18,6)35-16(14)10-15(29)22(21)24(32)33-12/h7-8,10,12,17-18,20,23,29,31H,9,11H2,1-6H3/t12-,17+,18+,20+,23+,26+,27-/m1/s1
InChIKeyDYQKBALSPZQWQD-FWEFFTEASA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Chrodrimanin B: A Potent and Selective Insect GABA Receptor Blocker for Insecticide Discovery and Neurobiology Research


Chrodrimanin B is a meroterpenoid fungal metabolite, structurally defined as a pentaketide-drimane sesquiterpene hybrid [1], first isolated from Talaromyces and Penicillium species. Its chemical formula is C27H34O8, with a molecular weight of 484.6 g/mol. The compound is characterized by its selective and potent blockade of insect GABA-gated chloride channels [2], distinguishing it from broad-spectrum neuroactive agents and positioning it as a valuable probe in insect neurobiology and a lead scaffold for targeted insecticide development.

Why Chrodrimanin B Cannot Be Substituted by Other Chrodrimanins or Generic GABA Antagonists


The chrodrimanin class exhibits striking variability in biological activity despite structural homology. Chrodrimanin B is uniquely differentiated by its sub-nanomolar potency and its distinct binding site relative to commercial insecticides like fipronil [1]. Critically, the rank order of GABAR-blocking potency among chrodrimanins (B > D > A) is not merely a function of minor structural changes but directly correlates with their insecticidal efficacy [2]. For example, chrodrimanins A and C show no insecticidal activity in dietary assays, while chrodrimanin B is highly effective [3]. Substituting chrodrimanin B with a close analog would therefore result in a significant, unpredictable loss of potency, altered binding kinetics, or a complete lack of desired biological activity, invalidating experimental comparisons and wasting procurement resources.

Quantitative Evidence for Selecting Chrodrimanin B Over Close Analogs and Alternatives


Head-to-Head Potency Comparison: Chrodrimanin B vs. Chrodrimanins A and D on Insect GABA Receptor (RDL)

Chrodrimanin B exhibits significantly higher potency at the silkworm (Bombyx mori) GABA receptor (RDL) compared to its closest structural analogs, chrodrimanins A and D. The rank order of blocking potency, determined by two-electrode voltage-clamp electrophysiology, is chrodrimanin B > D > A, which directly correlates with their respective insecticidal activities [1].

Insect Neurobiology Ion Channel Pharmacology Agrochemical Discovery

Comparative Insecticidal Activity: Chrodrimanin B vs. Inactive Analogs A and C

In dietary insecticidal assays against third instar silkworm larvae, chrodrimanin B demonstrates potent activity with a median lethal dose (LD50) of 10 μg/g of diet. In stark contrast, the structurally related chrodrimanins A and C exhibit no insecticidal activity under identical conditions [1].

Insect Toxicology Structure-Activity Relationship (SAR) Natural Product Pesticides

Species Selectivity Ratio: Insect (RDL) vs. Human (α1β2γ2) GABA Receptors

Chrodrimanin B exhibits a high degree of selectivity for insect over human GABA receptors. While it blocks the insect RDL receptor with sub-nanomolar potency, its blocking action on the human α1β2γ2 GABAR is approximately 1,000-fold weaker [1].

Toxicology Selectivity Profiling Drug Safety Assessment

Distinct Binding Site from Commercial Insecticide Fipronil

Chrodrimanin B retains full blocking efficacy against the A282S;T286V double mutant of the RDL receptor, a mutation known to confer high-level resistance to the phenylpyrazole insecticide fipronil [1]. This demonstrates that chrodrimanin B binds to a site distinct from that of fipronil.

Insecticide Resistance Pharmacology Binding Site Mapping

Mechanism of Action: Concentration-Dependent Competitive and Non-Competitive Block

Chrodrimanin B acts as a high-affinity competitive antagonist at low concentrations (3 nM) but exhibits a lower-affinity non-competitive action at higher concentrations (10 nM), as evidenced by its ability to reduce the maximum current amplitude of the GABA response [1]. This dual mechanism is further supported by radioligand binding assays showing competitive interactions with rat brain GABAA receptors [2].

Mechanism of Action (MOA) Ion Channel Biophysics Pharmacodynamics

Established Heterologous Biosynthetic Platform for Scalable Production and Engineering

Unlike many complex natural products, the complete biosynthetic gene cluster for chrodrimanin B has been identified and its pathway successfully reconstituted in the heterologous host Aspergillus oryzae [1]. This provides a scalable and engineerable platform for production and analog generation.

Synthetic Biology Metabolic Engineering Natural Product Chemistry

Validated Application Scenarios for Chrodrimanin B Based on Quantitative Evidence


Insecticide Lead Discovery and Structure-Activity Relationship (SAR) Studies

Given its sub-nanomolar potency on insect GABA receptors (IC50 = 1.13 nM) and >1,000-fold selectivity over human GABARs, chrodrimanin B serves as an exceptional lead scaffold for developing novel, species-specific insecticides. Its well-defined SAR, where minor structural changes between chrodrimanins A, B, and D lead to >100-fold differences in potency [1], provides a robust framework for medicinal chemistry optimization.

Insect Neurobiology and Ion Channel Pharmacology Research

Chrodrimanin B is a critical tool for probing the pharmacology of insect GABA-gated chloride channels. Its distinct binding site, which is unaffected by the A282S;T286V fipronil-resistance mutation [2], allows for the dissection of receptor binding pockets and the study of resistance mechanisms. Furthermore, its concentration-dependent shift from competitive to non-competitive block [3] provides a unique biophysical probe for investigating GABA receptor gating dynamics.

Toxicology and Resistance Management Studies

The compound's retained efficacy against the fipronil-resistant RDL mutant [2] makes it invaluable for studying cross-resistance profiles of existing insecticides. Researchers can use chrodrimanin B to evaluate whether novel insecticide candidates share a binding site with established commercial chemistries, aiding in the design of effective resistance management strategies.

Synthetic Biology and Metabolic Engineering for Natural Product Production

The elucidation and heterologous reconstitution of chrodrimanin B's biosynthetic pathway in Aspergillus oryzae [4] offers a validated platform for scalable, fermentation-based production. This system can be leveraged for bioprocess development, the generation of novel chrodrimanin analogs through pathway engineering, and the study of fungal meroterpenoid biosynthesis, providing a reliable and engineerable alternative to total chemical synthesis or low-yield native extraction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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